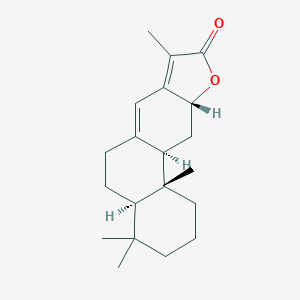

Jolkinolide E

Vue d'ensemble

Description

Jolkinolide E is a naturally occurring diterpenoid compound isolated from the roots of Euphorbia fischeriana Steud. This compound belongs to the class of ent-abietane-type diterpenoids and has garnered significant attention due to its diverse biological activities, particularly its anticancer properties .

Applications De Recherche Scientifique

Jolkinolide E has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various complex molecules due to its unique structure.

Biology: It is studied for its role in modulating biological pathways and its potential as a biochemical tool.

Medicine: this compound exhibits significant anticancer activity, making it a potential candidate for cancer therapy.

Mécanisme D'action

Target of Action

Jolkinolide E, a casbane diterpenoid from the roots of Euphorbia rapulum, shows weak selective activity against HepG2, MCF-7, and C6 cell lines . It is suggested that this compound may target the JAK family kinases, JAK1, JAK2, and TYK2 .

Mode of Action

It is suggested that it may inhibit the activation of the jak/stat signaling pathway . It is also suggested that this compound may react with cysteine residues of JAKs to form covalent bonds that inactivate JAKs .

Biochemical Pathways

It is suggested that this compound may affect the ubiquitin-mediated proteolysis pathways . It may also affect the JAK/STAT signaling pathway .

Pharmacokinetics

It is known that this compound has poor pharmacokinetics and weak antitumor efficacy

Result of Action

It is suggested that this compound may inhibit the growth of tumor cells, particularly those with constitutively activated stat3 .

Action Environment

It is suggested that differential accumulation of active ingredients, including this compound, may occur in different species of the euphorbia genus during the evolution of environmental adaptation .

Analyse Biochimique

Cellular Effects

Jolkinolide E has been shown to exhibit weak selective activity against HepG2, MCF-7, and C6 cell lines This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Jolkinolide E involves several key steps. One efficient method includes the formation of the butenolide ring via an intramolecular Wittig reaction. This process starts with the bicyclic enone, which undergoes esterification using a mixed anhydride of trichloroacetic acid catalyzed by 4-dimethylaminopyridine (DMAP). The final step involves the intramolecular Wittig reaction to form the α,β,γ-trisubstituted butenolide ring .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Euphorbia fischeriana Steud. The roots of the plant are processed to isolate the diterpenoid compounds, including this compound. Advanced extraction techniques and purification processes are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Jolkinolide E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can participate in substitution reactions, particularly at the butenolide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted butenolide derivatives .

Comparaison Avec Des Composés Similaires

Jolkinolide E is compared with other similar compounds, such as:

Jolkinolide B: Another ent-abietane-type diterpenoid with similar anticancer properties but different molecular targets.

19-Hydroxythis compound: A hydroxylated derivative of this compound with enhanced biological activity.

Euphopilolide: A related diterpenoid with distinct structural features and biological activities.

Uniqueness: this compound stands out due to its potent anticancer activity and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic development .

Propriétés

IUPAC Name |

(4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEVPUOHSXARBR-VIPLHTEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CCCC4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

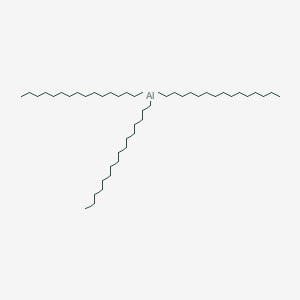

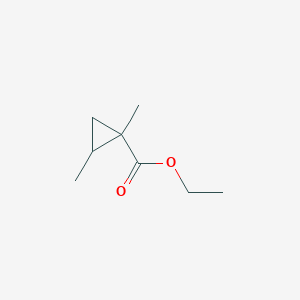

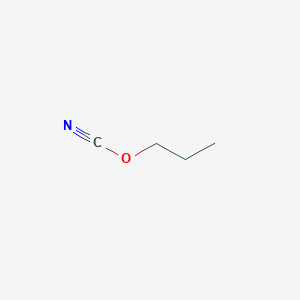

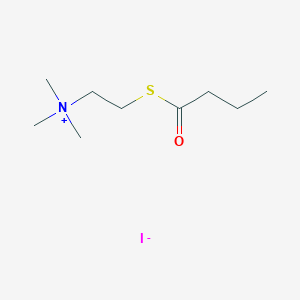

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Jolkinolide E and where is it found?

A1: this compound is an ent-abietane diterpenoid primarily isolated from various Euphorbia species. [, , , , , , , , ] It belongs to a class of naturally occurring compounds with a complex structure characterized by a fused ring system and various functional groups. []

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C20H26O3, and its molecular weight is 314.41 g/mol. [, ]

Q3: How is the butenolide ring, a key structural feature of this compound, formed during synthesis?

A3: Efficient synthetic routes utilize an intramolecular Wittig reaction for the formation of the butenolide ring. This approach involves a series of steps, including esterification using a mixed anhydride of trichloroacetic acid catalyzed by 4-Dimethylaminopyridine (DMAP) and culminating in the formation of the α,β,γ-trisubstituted butenolide ring. [, ]

Q4: Have there been any total syntheses of this compound reported?

A4: Yes, both the (−)-enantiomer and enantiopure forms of this compound have been successfully synthesized. [, ] These achievements are significant for further exploration of its biological activities and potential development of analogues.

Q5: What are the known biological activities of this compound?

A5: While specific mechanisms of action are still under investigation, this compound and related diterpenoids from Euphorbia species have shown promising anti-tuberculosis activity. [] This bioactivity makes this compound and related compounds potentially valuable leads for developing new anti-tuberculosis drugs.

Q6: How is this compound typically isolated and identified from plant sources?

A6: Isolation of this compound from Euphorbia species typically involves various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and ODS column chromatography. [, ] Structural elucidation relies heavily on spectroscopic methods like 1D and 2D NMR, HRESIMS, and comparison with previously reported data. []

Q7: Are there any known analytical methods for quantifying this compound in plant material or biological samples?

A7: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully applied for the quantification of this compound and other diterpenoids in Euphorbia species. [] This method allows for sensitive and accurate determination of this compound levels, facilitating quality control and research on its distribution and pharmacokinetics.

Q8: What is the significance of this compound and related compounds in traditional medicine?

A9: Langdu, a traditional Chinese medicine derived from the roots of certain Euphorbia species, has a long history of use for treating tuberculosis. [] this compound has been identified as one of the key diterpenoids contributing to the bioactivity of Langdu. [] This highlights the importance of investigating traditional remedies as valuable sources for discovering and developing new pharmaceuticals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)